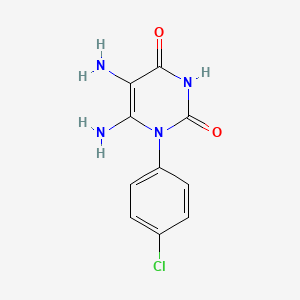
5,6-diamino-1-(4-chlorophenyl)pyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-diamino-1-(4-chlorophenyl)pyrimidine-2,4(1H,3H)-dione: is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by the presence of two amino groups at the 5th and 6th positions, a chlorophenyl group at the 1st position, and a dione structure at the 2nd and 4th positions
Wissenschaftliche Forschungsanwendungen
5,6-diamino-1-(4-chlorophenyl)pyrimidine-2,4(1H,3H)-dione has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-diamino-1-(4-chlorophenyl)pyrimidine-2,4(1H,3H)-dione typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted aniline and urea derivatives.
Cyclization Reaction: The substituted aniline undergoes a cyclization reaction with urea under acidic or basic conditions to form the pyrimidine ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Batch Processing: Utilizing large-scale batch reactors to carry out the cyclization, chlorination, and amination reactions sequentially.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
5,6-diamino-1-(4-chlorophenyl)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the dione structure to diols.
Substitution: The amino and chlorophenyl groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation Products: Formation of oxides and hydroxylated derivatives.
Reduction Products: Formation of diols and reduced pyrimidine derivatives.
Substitution Products: Formation of substituted pyrimidine derivatives with various functional groups.
Wirkmechanismus
The mechanism of action of 5,6-diamino-1-(4-chlorophenyl)pyrimidine-2,4(1H,3H)-dione involves:
Molecular Targets: The compound interacts with specific enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, and inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,6-diamino-1-phenylpyrimidine-2,4(1H,3H)-dione: Lacks the chlorophenyl group, resulting in different chemical properties.
5,6-diamino-1-(4-methylphenyl)pyrimidine-2,4(1H,3H)-dione: Contains a methyl group instead of a chlorine atom, affecting its reactivity and applications.
Eigenschaften
IUPAC Name |
5,6-diamino-1-(4-chlorophenyl)pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4O2/c11-5-1-3-6(4-2-5)15-8(13)7(12)9(16)14-10(15)17/h1-4H,12-13H2,(H,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDBLBKLKHLHVQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=C(C(=O)NC2=O)N)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
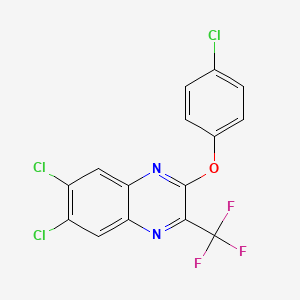
![1-[4-(4-methoxyphenyl)piperazin-1-yl]-2-({8-methyl-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)ethan-1-one](/img/structure/B2595919.png)
![N-([3,3'-bipyridin]-5-ylmethyl)-3-(3-(4-fluorophenoxy)phenyl)propanamide](/img/structure/B2595923.png)
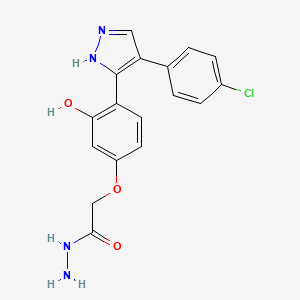

![methyl 1-(2-ethoxy-2-oxoethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2595930.png)


![2-Chloro-N-[1-[4-(trifluoromethyl)phenyl]azetidin-3-yl]acetamide](/img/structure/B2595934.png)
![6-allyl-5-methyl-N-phenethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2595936.png)
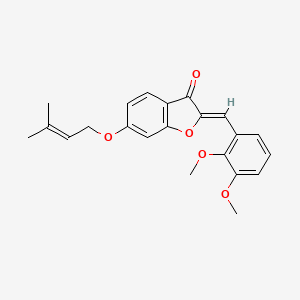
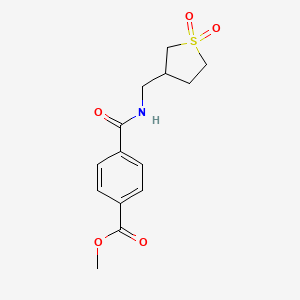
![Octahydropyrido[1,2-b][1,2,4]thiadiazine 4,4-dioxide](/img/structure/B2595939.png)

